2-(benzylthio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide
Description
2-(Benzylthio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide is a synthetic acetamide derivative characterized by a benzylthio (C₆H₅CH₂S-) group at the 2-position of the acetamide backbone and a 4-methoxypiperidin-1-yl substituent on the para-position of the phenyl ring.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-25-20-11-13-23(14-12-20)19-9-7-18(8-10-19)22-21(24)16-26-15-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEWUPUPSCZVSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide typically involves multiple steps:
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Formation of the Benzylthio Intermediate: : The initial step involves the synthesis of the benzylthio intermediate. This can be achieved by reacting benzyl chloride with thiourea in the presence of a base such as sodium hydroxide to form benzylthiourea, which is then hydrolyzed to yield benzylthiol.
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Acetamide Formation: : The acetamide backbone is prepared by reacting 4-(4-methoxypiperidin-1-yl)aniline with acetic anhydride under acidic conditions to form N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide.
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Coupling Reaction: : The final step involves coupling the benzylthio intermediate with the acetamide backbone. This can be achieved through a nucleophilic substitution reaction where the benzylthiol reacts with the acetamide derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like N,N-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Purification: Implementing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (for hydrogenation reactions), DMAP (for coupling reactions).
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines and Alcohols: Resulting from reduction reactions.
Substituted Amides: Produced through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 2-(benzylthio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for probing protein-ligand interactions and studying enzyme mechanisms.
Medicine
In medicinal chemistry, 2-(benzylthio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide is investigated for its potential pharmacological properties. It may serve as a lead compound for developing new therapeutic agents targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism by which 2-(benzylthio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide exerts its effects depends on its interaction with molecular targets. The benzylthio group can interact with thiol groups in proteins, potentially modifying their activity. The acetamide moiety can form hydrogen bonds with biological targets, influencing their function. The 4-methoxypiperidin-1-yl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(benzylthio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide with structurally and functionally related acetamide derivatives, focusing on substituent effects, synthetic yields, and reported bioactivities.
Key Observations:
Benzylthio vs. Phenylthio Groups: The target compound’s benzylthio group (C₆H₅CH₂S-) differs from phenylthio (C₆H₅S-) in compounds like 51 . However, this modification could reduce metabolic stability due to susceptibility to oxidative cleavage .
Piperidine vs. Piperazine Moieties :
The 4-methoxypiperidine group in the target compound contrasts with the piperazinyl sulfonyl group in compound 35 . Piperidine derivatives generally exhibit lower basicity than piperazines, which may alter binding to targets such as opioid receptors or cyclooxygenases. The methoxy substituent on the piperidine ring could further modulate electron density and hydrogen-bonding interactions .
Core Heterocyclic Variations: Unlike thiadiazole- or triazole-containing analogs (e.g., compounds in and ), the target compound lacks a heterocyclic ring. However, it may also diminish π-π stacking interactions critical for activity in some contexts.
Biological Activity Trends :
- Thiadiazole derivatives (e.g., ) show cytotoxicity in the low micromolar range (IC₅₀: 12–25 μM), attributed to their ability to disrupt tubulin polymerization or induce apoptosis.
- Piperazinyl sulfonamides (e.g., 35 ) exhibit potent analgesic effects, likely through COX-2 inhibition or µ-opioid receptor modulation .
- The target compound’s combination of benzylthio and 4-methoxypiperidine groups may synergize mechanisms observed in these analogs, though empirical validation is required.
Research Findings and Hypotheses
- Synthetic Feasibility : The target compound can likely be synthesized via nucleophilic substitution or coupling reactions, similar to methods used for compounds 51–55 (e.g., EDC/DMAP-mediated amidation) .
- Pharmacokinetic Predictions : The 4-methoxypiperidine group may enhance solubility relative to purely lipophilic analogs, while the benzylthio group could prolong half-life compared to sulfonamide derivatives .
- Therapeutic Potential: Based on structural parallels, the compound may exhibit dual anticancer and analgesic properties, though target selectivity (e.g., kinase vs. cyclooxygenase inhibition) remains speculative without experimental data.
Biological Activity
2-(Benzylthio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a benzylthio group and a methoxypiperidine moiety, which are crucial for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Anticonvulsant Activity
Research has indicated that derivatives of compounds similar to 2-(benzylthio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide exhibit anticonvulsant properties. For instance, studies on related amide derivatives have shown efficacy in animal models of epilepsy, particularly in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. These studies highlight the importance of specific structural modifications in enhancing anticonvulsant activity .
Table 1: Summary of Anticonvulsant Activity in Animal Models
| Compound | Test Type | Dose (mg/kg) | Efficacy |
|---|---|---|---|
| Compound A | MES | 100 | Active |
| Compound B | PTZ | 300 | Active |
| Compound C | MES | 100 | Inactive |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the piperidine and thioether components significantly influence the biological activity of the compound. For instance, substituting different groups on the piperidine ring alters lipophilicity and subsequently affects central nervous system penetration and anticonvulsant efficacy .
Table 2: Influence of Structural Modifications on Activity
| Modification Type | Effect on Activity |
|---|---|
| Benzyl group addition | Increased potency |
| Methoxy substitution | Enhanced lipophilicity |
| Piperidine ring alteration | Variable CNS activity |
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives based on the core structure of 2-(benzylthio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide. In this study, various analogs were tested for their anticonvulsant effects using both MES and PTZ models. Results indicated that certain modifications led to compounds with significantly improved efficacy compared to traditional anticonvulsants like phenytoin .
Q & A
Q. Table 1. Key Reaction Conditions for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 60–80°C (amide coupling) | >80°C increases decomposition | |
| Solvent | Anhydrous DMF or acetonitrile | Polar aprotic enhances nucleophilicity | |
| Catalyst | HOBt/DCC (1:1 molar ratio) | Reduces racemization |
Q. Table 2. Biological Assay Validation Parameters
| Assay Type | Key Metrics | Acceptable Range | Reference |
|---|---|---|---|
| MTT (IC) | R > 0.95 for dose-response | ±10% inter-assay variability | |
| Western Blot | Band intensity normalized to β-actin | CV < 15% for triplicates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
